molecular formula C10H18O2 B6176671 ethyl 3-methylhept-2-enoate CAS No. 1227303-39-0

ethyl 3-methylhept-2-enoate

Cat. No.: B6176671
CAS No.: 1227303-39-0
M. Wt: 170.2
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Description

Ethyl 3-methylhept-2-enoate is an α,β-unsaturated carboxylic ester It is characterized by the presence of a conjugated double bond between the alpha and beta carbon atoms relative to the ester functional group

Properties

CAS No.

1227303-39-0

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methylhept-2-enoate can be synthesized through the esterification of 3-methylhept-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding saturated ester, ethyl 3-methylheptanoate.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester under basic or acidic conditions.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Ethyl 3-methylheptanoate.

    Substitution: Amides, alcohol derivatives.

Scientific Research Applications

Ethyl 3-methylhept-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and as a starting material for various chemical syntheses.

Mechanism of Action

The mechanism of action of ethyl 3-methylhept-2-enoate involves its interaction with various molecular targets. The conjugated double bond and ester functional group allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The compound can act as a substrate for esterases, leading to its hydrolysis and subsequent metabolic transformations.

Comparison with Similar Compounds

  • Ethyl 3-methylbut-2-enoate
  • Ethyl 3-methylpent-2-enoate
  • Ethyl 3-methylhex-2-enoate

Comparison: Ethyl 3-methylhept-2-enoate is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its physical properties, reactivity, and potential applications. For instance, the longer chain may result in higher boiling points and different solubility characteristics, making it suitable for specific industrial applications.

Chemical Reactions Analysis

Hydrolysis

Basic hydrolysis converts the ester to the corresponding carboxylic acid (3-methylhept-2-enoic acid) and ethanol. Reaction conditions typically involve aqueous NaOH under reflux .

Reaction Conditions Product
Basic hydrolysisNaOH (2M), THF solvent, reflux3-methylhept-2-enoic acid

Amination

Ammonia-mediated amination introduces an amino group at the β-carbon of the ester. This reaction proceeds via conjugate addition of ammonia to the α,β-unsaturated ester, followed by acid workup .

Reaction Conditions Product Yield
AminationNH₃ (liquid), ethanol, 90°C, 24 h; HCl/dioxaneEthyl 3-amino-3-methylheptanoate HCl~58–84%

Oxidation

The α,β-unsaturated ester undergoes electrophilic attack under oxidation. For example, ozonolysis or reaction with oxidizing agents (e.g., KMnO₄) can cleave the double bond, forming ketones or carboxylic acids.

Reaction Reagents Product
OxidationKMnO₄, acidic conditionsOxidized derivatives

Substitution Reactions

Nucleophilic substitution replaces the ester oxygen with other groups (e.g., amines, alcohols). For instance, reaction with amines (e.g., pyridine) under acidic conditions forms amides .

Reaction Reagents Product
Nucleophilic substitutionAmine, acid catalystAmide derivatives

Reduction

Catalytic hydrogenation reduces the double bond, yielding ethyl 3-methylheptanoate. Alternative reducing agents like LiAlH₄ or NaBH₄ may also participate in specific transformations.

Reaction Reagents Product
ReductionH₂, Pd/C catalystEthyl 3-methylheptanoate

Key Observations

  • Regioselectivity : The α,β-unsaturated ester directs nucleophilic attack to the β-position, enabling selective amination and substitution .

  • Yield Variability : Reaction efficiency depends on temperature and reagent stoichiometry. For example, amination yields range from ~58% to 84% under optimized conditions .

  • Purification : Post-reaction workup often involves vacuum evaporation, trituration (e.g., with DCM), and filtration to isolate products .

Research Gaps

  • Biological Activity : Limited data on bioactivity, though structurally similar esters show antimicrobial and antioxidant potential.

  • Scalability : Industrial-scale synthesis parameters (e.g., continuous flow reactors) require further optimization.

  • Advanced Applications : Opportunities in materials science (e.g., polymer precursors) remain underexplored.

References Ambeed.com (2020). Ethyl 3-methylbut-2-enoate synthesis data. EvitaChem (2025). Ethyl 3-methyl-2-phenylbut-2-enoate synthesis methods. Royal Society of Chemistry (2016). Hydrolysis of enoate esters. Sigma-Aldrich (2025). Ethyl but-2-enoate reaction studies. BenchChem (2024). Ethyl 3-methylhex-2-enoate reaction mechanisms.

Q & A

Q. What are the standard synthetic routes for ethyl 3-methylhept-2-enoate, and how can purity be verified?

this compound is typically synthesized via acid-catalyzed esterification of 3-methylhept-2-enoic acid with ethanol. The reaction is monitored using thin-layer chromatography (TLC), and the product is purified via fractional distillation under reduced pressure. Purity is confirmed using gas chromatography-mass spectrometry (GC-MS) with a DB-5 column (split mode, helium carrier gas) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Retention indices and spectral data are compared to literature values to validate the compound .

Q. Which analytical techniques are most effective for characterizing this compound?

  • GC-MS : Used to confirm molecular weight and fragmentation patterns.
  • NMR : ¹H NMR identifies proton environments (e.g., ester carbonyl adjacency at δ 4.1–4.3 ppm), while ¹³C NMR confirms carbon skeleton integrity.
  • IR Spectroscopy : Validates ester carbonyl (C=O) stretches (~1740 cm⁻¹) and alkene (C=C) stretches (~1650 cm⁻¹). Cross-referencing with computational simulations (e.g., density functional theory for NMR shifts) enhances accuracy .

Q. How is this compound applied in metabolic pathway studies?

As a branched-chain ester, it serves as a substrate for esterase enzymes in kinetic assays. Researchers monitor hydrolysis rates via UV-Vis spectroscopy (using p-nitrophenyl acetate analogs) or LC-MS to track metabolite formation. Dose-response curves and Michaelis-Menten parameters are derived to elucidate enzyme specificity .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in chemical shifts may arise from solvent polarity, temperature, or enantiomeric impurities. Methodological solutions include:

  • Using deuterated solvents (e.g., CDCl₃) to eliminate solvent-induced shifts.
  • Employing 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Testing enantiomeric purity via chiral chromatography or optical rotation. Computational tools (e.g., ACD/Labs or MestReNova) can simulate spectra for comparison .

Q. What experimental design strategies optimize the synthesis of this compound under green chemistry principles?

A factorial Design of Experiments (DoE) can evaluate variables (catalyst type, temperature, solvent ratio). For example:

  • Catalysts : Compare p-toluenesulfonic acid vs. enzymatic catalysts (e.g., lipases).
  • Solvents : Assess ethanol (renewable) vs. ionic liquids. Response Surface Methodology (RSM) models yield optimal conditions while minimizing waste. Metrics like E-factor and atom economy quantify sustainability .

Q. How do hydrogen-bonding interactions influence the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals intermolecular interactions. Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., carboxylic dimers vs. chain formations). ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity. Discrepancies between experimental and computational packing models may indicate overlooked weak interactions (e.g., C–H···O) .

Q. What methodologies address contradictions in reported bioactivity data for this compound derivatives?

  • Dose-Response Replication : Conduct independent assays with standardized cell lines (e.g., HEK-293) and controls.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may confound results.
  • Molecular Docking : Compare binding affinities across protein conformations (e.g., AutoDock Vina). Meta-analyses of published data, weighted by study quality, resolve outliers .

Data Presentation Guidelines

Q. How should researchers present spectral and crystallographic data for reproducibility?

  • NMR/IR : Include solvent, frequency, and integration values in tables. Annotate splitting patterns (e.g., "q, J = 7.2 Hz").
  • Crystallography : Report SHELX refinement parameters (R-factors, residuals) and CIF files. Use ORTEP-3 diagrams to highlight bond angles/thermal motion .
  • Raw Data : Deposit in repositories (e.g., Cambridge Structural Database) with DOIs for transparency .
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